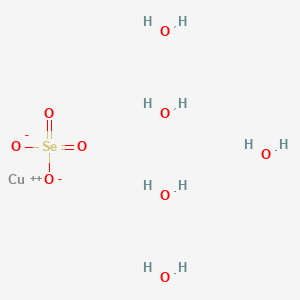
9-O-Methylcoumestrol
Übersicht
Beschreibung
9-O-Methylcoumestrol is a unique compound with the molecular formula C16H10O5 . It is also known as 3-Hydroxy-9-methoxycoumestan and 4’-O-Methylcoumestrol . It belongs to the class of organic compounds known as coumestans, which are polycyclic aromatic compounds containing a coumestan moiety .
Synthesis Analysis
The synthesis of 9-O-Methylcoumestrol derivatives has been investigated in the context of soybean adventitious root (AR) cultivation under artificial light, as well as via a chemical elicitor treatment . In the presence of constant light and under treatment with methyl jasmonate, the contents of the 9-O-Methylcoumestrol monoglucoside (coumestrin; CMSN) and malonyl CMSN (M-CMSN) in the AR culture increased drastically .Molecular Structure Analysis
The exact mass of 9-O-Methylcoumestrol is 282.052825 Da . The InChiKey representation of the molecule is HHEZPZWGHDOWCQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The major and minor components of 9-O-Methylcoumestrol were identified as CMSN 6′-malonate and CMS 9-O-β-d-(6′-O-malonyl)-glucopyranose [CMS 9-Glc-6′-malonate], respectively .Physical And Chemical Properties Analysis
9-O-Methylcoumestrol has a density of 1.5±0.1 g/cm3, a boiling point of 519.5±40.0 °C at 760 mmHg, and a flash point of 268.0±27.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . The polar surface area is 69 Å2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
- Ligand-Promoted Alkylation : 9-Methylacridine, similar in structure to 9-O-Methylcoumestrol, has been utilized in chemical synthesis, particularly in ligand-promoted alkylation reactions. This process is significant for the preparation of unnatural amino acids and various acrylic acids (Ru‐Yi Zhu et al., 2014).
- Antiproliferative Properties : Research on compounds structurally similar to 9-O-Methylcoumestrol shows potential antiproliferative activities against various cell lines. These studies highlight the potential of such compounds in cancer research (Antonio G. González et al., 2002).
Biosynthesis and Antibiotic Properties
- Biosynthesis of Antibiotics : Studies have investigated the biosynthesis of 9-Methylstreptimidone, an antibiotic with similarities to 9-O-Methylcoumestrol. Understanding this biosynthesis is crucial for developing new antibiotics and antiviral agents (Bo Wang et al., 2013).
Neuroprotective Effects
- Neuroprotection in Stroke Models : Research on derivatives of 9-O-Methylcoumestrol demonstrates neuroprotective effects in models of ischemic stroke. This includes reducing oxidative stress and neuroinflammation, which is pivotal for stroke treatment research (Difan Zhang et al., 2021).
Molecular Interaction and Drug Development
- Molecular Interaction Studies : Studies on 9-Methyl anthroate, structurally related to 9-O-Methylcoumestrol, have explored its interactions with DNA. This is significant for understanding the drug-DNA interactions and developing potential therapeutic agents (A. Ganguly et al., 2015).
Synthesis of Related Compounds
- Synthetic Routes to Related Compounds : The synthesis of coumestrol and derivatives, like 4′-O-methylcoumestrol, has been explored to provide insight into efficient synthetic routes for these compounds. This is important for the large-scale production of such bioactive molecules (M. Naik et al., 2017).
Enzyme Inhibition and Antioxidant Activity
- Enzyme Inhibition and Antioxidant Properties : Coumestrol, a compound closely related to 9-O-Methylcoumestrol, has been studied for its inhibitory effects on various enzymes like acetylcholinesterase and carbonic anhydrase. Additionally, its antioxidant properties have been evaluated, making it significant in therapeutic research for conditions like glaucoma and diabetes (Lokman Durmaz et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
The research suggests that the established soybean AR-cultivation approach represents a better method for biosynthesizing phytoalexins, such as the 9-O-Methylcoumestrol derivatives, as plant-derived functional materials . This could open up new avenues for the mass production of phytoalexins, which exhibit pharmacological values .
Eigenschaften
IUPAC Name |
3-hydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZPZWGHDOWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168637 | |
| Record name | 9-O-Methylcoumestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-O-Methylcoumestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9-O-Methylcoumestrol | |
CAS RN |
1690-62-6 | |
| Record name | 3-Hydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1690-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-O-Methylcoumestrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-O-Methylcoumestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-O-METHYLCOUMESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7972P9NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-O-Methylcoumestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
338 - 339 °C | |
| Record name | 9-O-Methylcoumestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















